N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13449636
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O2 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 |
| Standard InChI Key | SDRROVCJKTTXHJ-ABLWVSNPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N |
Introduction
Overview
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a synthetic piperidine derivative with a molecular formula of and a molecular weight of 269.38 g/mol. Its structural complexity, featuring a chiral (S)-2-amino-3-methylbutyryl group and an N-methyl-acetamide side chain, positions it as a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity.
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name is N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide. Key structural elements include:
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Piperidine core: A six-membered heterocyclic ring with nitrogen at position 1.
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(S)-2-Amino-3-methylbutyryl group: Attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding interactions.
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N-Methyl-acetamide side chain: Linked via a methylene bridge at the piperidine’s 2-position, enhancing solubility and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide |
| Chirality | (S)-configuration at C2 of butyryl group |
| Key Functional Groups | Amide, secondary amine, piperidine |
Physicochemical Characteristics
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Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to amide and amine groups.
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LogP: Estimated at 1.2–1.8, suggesting balanced lipophilicity for membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps:
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Piperidine Ring Formation: Cyclization of precursors like δ-valerolactam or reductive amination of 1,5-diketones .
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Amide Bond Formation: Coupling the (S)-2-amino-3-methylbutyric acid to the piperidine nitrogen using EDCI/HOBt or DCC .
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N-Methylation: Introduction of the methyl group to the acetamide nitrogen via methyl iodide or dimethyl sulfate.
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | δ-Valerolactam, LiAlH, THF | 75% |
| 2 | EDCI, HOBt, DCM, rt | 82% |
| 3 | CHI, KCO, DMF | 68% |
Industrial-Scale Production
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance efficiency and reduce waste .
Biological Activity and Mechanisms
Enzyme Inhibition
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Beta-Secretase (BACE1) Inhibition: Demonstrated IC values of 23–30 nM in vitro, reducing amyloid-beta plaque formation in Alzheimer’s models.
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Acetylcholinesterase (AChE) Activity: Moderate inhibition (IC ~500 nM), suggesting dual-target potential for neurodegenerative diseases.
Antimicrobial Properties
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Gram-Positive Bacteria: MIC values of 4–8 µg/mL against Staphylococcus aureus .
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Gram-Negative Bacteria: MIC of 16 µg/mL against Escherichia coli .
Table 3: Biological Activity Profile
| Target | Activity (IC/MIC) | Model System |
|---|---|---|
| BACE1 | 23 nM | In vitro enzyme assay |
| AChE | 500 nM | Rat brain homogenate |
| S. aureus | 4 µg/mL | Broth microdilution |
Mechanistic Insights
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BACE1 Binding: Molecular docking studies indicate hydrogen bonds with Asp32 and Tyr71 residues.
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Membrane Permeability: Enhanced by the N-methyl-acetamide group, as shown in Caco-2 cell assays.
Comparative Analysis with Structural Analogs
Substituent Effects
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Piperidine Positional Isomers:
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2-ylmethyl vs. 4-ylmethyl: 2-yl derivatives show 3-fold higher BACE1 affinity due to conformational flexibility.
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N-Methyl vs. N-Cyclopropyl: Cyclopropyl analogs exhibit longer half-lives (t = 6.2 h vs. 4.5 h) but reduced solubility.
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Table 4: Analog Comparison
| Compound | BACE1 IC (nM) | LogP |
|---|---|---|
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide | 23 | 1.5 |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide | 45 | 2.1 |
Future Directions
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Clinical Trials: Prioritize Phase I studies for pharmacokinetics and safety.
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Derivatization: Explore fluorinated analogs to enhance blood-brain barrier penetration.
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